(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol
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Overview
Description
(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol is a chemical compound with the molecular formula C9H14N2OS and a molecular weight of 198.29 g/mol It is characterized by the presence of a cyclohexyl group attached to a 1,3,4-thiadiazole ring, which is further connected to a methanol group
Preparation Methods
The synthesis of (5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol typically involves the reaction of cyclohexylamine with thiocarbohydrazide, followed by cyclization and subsequent reduction to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the cyclization step. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the thiadiazole ring to more saturated derivatives using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or acids, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and inflammatory conditions.
Mechanism of Action
The mechanism of action of (5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Additionally, its anti-inflammatory effects may be mediated through the modulation of cytokine production and inhibition of inflammatory signaling pathways .
Comparison with Similar Compounds
(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol can be compared with other thiadiazole derivatives, such as:
(5-Methyl-1,3,4-thiadiazol-2-yl)methanol: Similar in structure but with a methyl group instead of a cyclohexyl group, leading to different physical and chemical properties.
(5-Phenyl-1,3,4-thiadiazol-2-yl)methanol: Contains a phenyl group, which may enhance its aromaticity and influence its reactivity and biological activity.
Properties
IUPAC Name |
(5-cyclohexyl-1,3,4-thiadiazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c12-6-8-10-11-9(13-8)7-4-2-1-3-5-7/h7,12H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGLJMOOUFCNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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